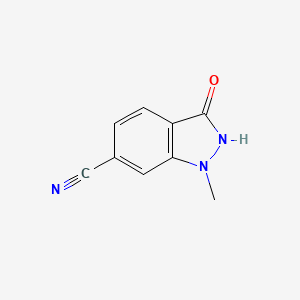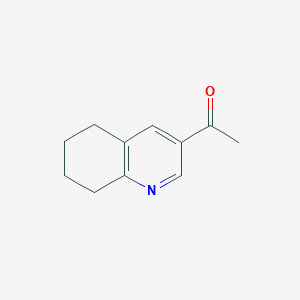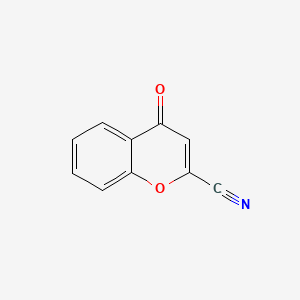
4H-1-Benzopyran-2-carbonitrile, 4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4H-chromene-2-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4H-chromene-2-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-hydroxybenzaldehyde or 2-hydroxyacetophenone with malononitrile in the presence of a base such as piperidine or sodium ethoxide . The reaction is usually performed in an ethanol solvent under reflux conditions, leading to the formation of the desired product in high yields .
Industrial Production Methods
Industrial production methods for 4-oxo-4H-chromene-2-carbonitrile often employ green chemistry approaches to minimize environmental impact. One such method involves the use of dual-frequency ultrasonication, which enhances the reaction rate and yield while reducing the need for harsh chemicals and solvents . This method is advantageous for large-scale production due to its efficiency and eco-friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
4-oxo-4H-chromene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Amino-chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Applications De Recherche Scientifique
4-oxo-4H-chromene-2-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is used as a scaffold for designing new drug candidates.
Materials Science: The compound is used in the synthesis of organic fluorescent materials for imaging and sensor applications.
Biological Research: It serves as a probe for studying enzyme activities and biological pathways.
Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The biological activity of 4-oxo-4H-chromene-2-carbonitrile is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase and acetylcholinesterase, leading to its potential use in treating neurological disorders . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
4-oxo-4H-chromene-2-carbonitrile can be compared with other similar compounds, such as:
4H-chromene-3-carbonitrile: Similar in structure but differs in the position of the nitrile group.
2H-chromene-3-carbonitrile: Another chromene derivative with different biological activities.
4-oxo-2-vinyl-4H-chromene-3-carbonitrile: A derivative with additional vinyl functionality, used in different applications.
The uniqueness of 4-oxo-4H-chromene-2-carbonitrile lies in its specific structural features that confer distinct biological activities and synthetic versatility .
Propriétés
Numéro CAS |
33543-90-7 |
|---|---|
Formule moléculaire |
C10H5NO2 |
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C10H5NO2/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H |
Clé InChI |
CJEWQOCXIZVERD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


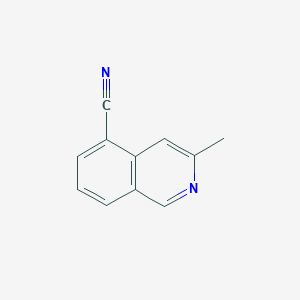
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
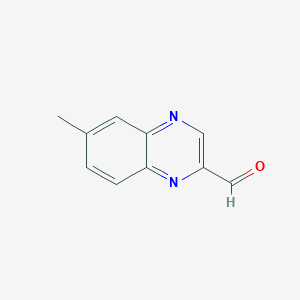
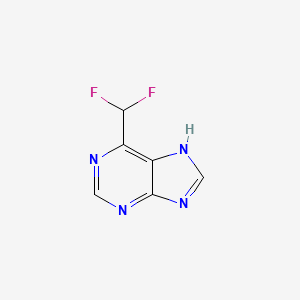
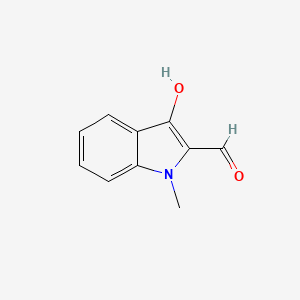
![Methyl 1-aminospiro[2.4]heptane-1-carboxylate](/img/structure/B15071589.png)

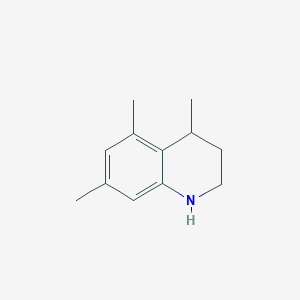

![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)

